3-(4-Bromophenyl)-1,1-difluoropropan-2-ol
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Overview
Description
3-(4-Bromophenyl)-1,1-difluoropropan-2-ol: is an organic compound characterized by the presence of a bromophenyl group attached to a difluoropropanol moiety. This compound is of interest due to its unique chemical structure, which imparts specific physical and chemical properties that are valuable in various scientific and industrial applications.
Scientific Research Applications
Chemistry: 3-(4-Bromophenyl)-1,1-difluoropropan-2-ol is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of halogenated organic compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various enzymes and receptors
Mode of Action
This interaction could involve binding to the target, inhibiting its activity, or modulating its function in some other way .
Biochemical Pathways
Similar compounds have been implicated in various biochemical pathways, including those involved in inflammation and oxidative stress . The downstream effects of these pathway alterations would depend on the specific targets and pathways involved.
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
Similar compounds have been shown to have various effects, such as reducing inflammation and oxidative stress . These effects would depend on the specific targets and pathways affected by the compound.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(4-Bromophenyl)-1,1-difluoropropan-2-ol. Factors such as temperature, pH, and the presence of other compounds could affect how the compound interacts with its targets and how it is metabolized in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)-1,1-difluoropropan-2-ol typically involves the reaction of 4-bromobenzaldehyde with difluoromethyl ketone under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the reaction, followed by purification steps such as recrystallization to obtain the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(4-Bromophenyl)-1,1-difluoropropan-2-ol can undergo oxidation reactions to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products:
Oxidation: Formation of 3-(4-Bromophenyl)-1,1-difluoropropan-2-one.
Reduction: Formation of 3-(4-Bromophenyl)-1,1-difluoropropanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Comparison with Similar Compounds
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: This compound shares the bromophenyl group but differs in the presence of an isoxazole ring.
4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: This compound contains a pyrazoline ring and additional functional groups.
Uniqueness: 3-(4-Bromophenyl)-1,1-difluoropropan-2-ol is unique due to its combination of a bromophenyl group with a difluoropropanol moiety. This specific structure imparts distinct chemical reactivity and biological activity, making it valuable for various applications .
Properties
IUPAC Name |
3-(4-bromophenyl)-1,1-difluoropropan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2O/c10-7-3-1-6(2-4-7)5-8(13)9(11)12/h1-4,8-9,13H,5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VENJKVUBAIINLJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(F)F)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1564613-61-1 |
Source
|
Record name | 3-(4-bromophenyl)-1,1-difluoropropan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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